7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential and Receptor Affinity
This compound, along with similar derivatives, has been explored for its therapeutic potential, particularly targeting various receptors which may imply its utility in treating conditions like depression, anxiety, and possibly other central nervous system (CNS) disorders. Studies have shown that certain derivatives exhibit significant affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting potential psychotropic activity. For instance, a derivative demonstrated antidepressant-like effects in animal models, indicating the compound's potential for treating depressive disorders (Chłoń-Rzepa et al., 2013; Zygmunt et al., 2015).
Analgesic Properties
Further research into 8-methoxy derivatives of purine-2,6-dione, which share a structural resemblance to the specified compound, have revealed notable analgesic and anti-inflammatory effects. This suggests the compound's potential utility in pain management, highlighting the diverse therapeutic applications of such derivatives (Zygmunt et al., 2015).
Antimicrobial and Antifungal Activity
Research on derivatives of xanthines, which are structurally related to the specified compound, has shown antimicrobial and antifungal activities. This opens up potential avenues for the development of new antimicrobial agents, further diversifying the compound's scientific research applications (Romanenko et al., 2016).
Properties
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-22-8-10-24(11-9-22)18-20-16-15(17(27)21-19(28)23(16)2)25(18)12-14(26)13-6-4-3-5-7-13/h3-7,14,26H,8-12H2,1-2H3,(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTZBLZSSLJONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.